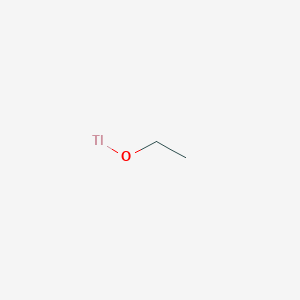

Thallium (I) ethanolate

Übersicht

Beschreibung

Synthesis Analysis

Thallium (I) ethanolate synthesis is not explicitly described in the provided papers. However, thallium (III) salts have been used to catalyze reactions involving alcohols, which suggests that thallium compounds can interact with alcohols under certain conditions . For example, thallium (III) chloride has been used as a catalyst for acylation of alcohols under solvent-free conditions . This indicates that thallium salts can potentially be used to synthesize thallium (I) ethanolate by reacting with ethanol.

Molecular Structure Analysis

The molecular structure of thallium (I) ethanolate is not detailed in the papers. However, the structure of solvated thallium (I) ions in various solvents has been studied, showing that the thallium (I) ion has a stereochemically active lone electron pair, which could influence the structure of thallium (I) ethanolate .

Chemical Reactions Analysis

The papers discuss several reactions involving thallium compounds with alcohols. Thallium (III) salts have been used to mediate the oxidative rearrangement of homoallylic alcohols, leading to the formation of indans . Additionally, thallium (III) chloride catalyzes the acylation of alcohols . These reactions demonstrate the reactivity of thallium compounds with alcohol functional groups, which is relevant to the chemical behavior of thallium (I) ethanolate.

Physical and Chemical Properties Analysis

The physical and chemical properties of thallium (I) ethanolate are not directly reported in the papers. However, the neurotoxic effects of thallium at low doses have been studied, indicating that thallium compounds can be hazardous and should be handled with care . The solvation structure of thallium (I) ions in different solvents has been characterized, which may relate to the solubility and interaction of thallium (I) ethanolate with solvents . The stability constants of thallium (I) complexes in alcohols have also been determined, which could provide insight into the stability of thallium (I) ethanolate in alcoholic solutions .

Wissenschaftliche Forschungsanwendungen

-

Molecular Design of Macrocyclic Compounds for Complete Removal of Thallium (I) from Wastewater

- Application : Based on the theory of binding ability between crown ether and metal ion, a kind of Tl (I)-selected crown ether, thio-18-crown-6 ether, was designed .

- Method : Modeling calculations were performed to investigate the microscopic interaction between 18-crown-6 ether and its sulfur-substituted derivatives with Tl + .

- Results : The results showed that thio-18-crown-6 ether generally showed higher affinity to Tl + than 18-crown-6 .

-

Highly Efficient Removal of Thallium(I) by Facilely Fabricated Amorphous TiO2

- Application : Amorphous TiO2 has high selectivity towards thallium(I) in the presence of multiple cations such as K+, Ca2+, Mg2+, Zn2+ and Ni2+ .

- Method : The method of application or experimental procedures is not explicitly mentioned in the source .

- Results : The results or outcomes obtained are not explicitly mentioned in the source .

-

Abundance and Fate of Thallium and Its Stable Isotopes in the Environment

- Application : This research presents the updated physicochemical characteristics of thallium and its stable isotopes ( 205 Tl/ 203 Tl) in the context of their occurrence and fate in abiotic and biotic systems .

- Method : The study deals with the thallium behavior in geochemical interactions in and between different environmental compartments and describes its natural and industrial sources .

- Results : The particular emphasis is placed on some extreme environments, including acid mine drainage areas where oxidation processes of Tl-bearing pyrite and other sulfides lead to very high concentrations of this metal in reactive acidic waters .

-

Effective Thallium(I) Removal by Nanocellulose Bioadsorbent Prepared by Nitro-Oxidation of Sorghum Stalks

- Application : This study presents a bio-adsorbent system based on nitro-oxidized nanocellulose (NOCNF) extracted from sorghum stalks that was shown to be a highly effective Tl (I) removal medium .

- Method : The nitro-oxidation process (NOP) is an energy-efficient, zero-waste approach that can extract nanocellulose from any lignocellulosic feedstock .

- Results : The demonstrated NOCNF adsorbent exhibited high Tl (I) removal efficiency (>90% at concentration < 500 ppm) and high maximum removal capacity ( Qm = 1898 mg/g using the Langmuir model) .

-

The Impact of Thallium Exposure in Public Health and Molecular Applications

- Application : Thallium has a wide range of applications, including in semiconductors, scintillation camera imaging, optical fibers glass, high-temperature superconducting materials, and coatings .

- Method : The method of application or experimental procedures is not explicitly mentioned in the source .

- Results : The results or outcomes obtained are not explicitly mentioned in the source .

-

Thallium in Medicine and Industry

- Application : Thallium has found applications in many areas of industry, such as manufacturing of antifriction alloys (with Sn, Sb, and Pb), low-freezing alloys (with Hg), low-melting special glasses with an admixture of S, Se and As, photocells, high-temperature superconductor materials, semiconductor material for selenium rectifiers, low-temperature thermometers . Thallium compounds are also utilized in cardiovascular imaging to detect heart diseases, and in various cancer detections .

- Method : The method of application or experimental procedures is not explicitly mentioned in the source .

- Results : The results or outcomes obtained are not explicitly mentioned in the source .

-

Application of Thallium Isotopes

- Application : Recent work documents that thallium isotopes are perturbed prior to carbon isotope excursions, suggesting ocean deoxygenation is a precursor for increased organic carbon burial .

- Method : The method of application or experimental procedures is not explicitly mentioned in the source .

- Results : The results or outcomes obtained are not explicitly mentioned in the source .

Safety And Hazards

Eigenschaften

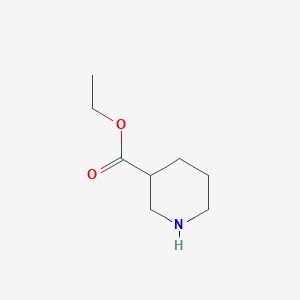

IUPAC Name |

ethanolate;thallium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Tl/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFYOYRNBGNPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

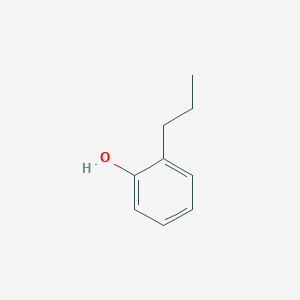

Canonical SMILES |

CC[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5OTl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60890787 | |

| Record name | Thallous ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cloudy liquid with an odor of alcohol; [Strem Chemicals MSDS] | |

| Record name | Thallous ethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Thallium (I) ethanolate | |

CAS RN |

20398-06-5 | |

| Record name | Thallous ethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020398065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallous ethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60890787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium (I) ethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)